An In-Depth Technical Guide to the Physicochemical Properties of 6-(trimethylsilyl)hexanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 6-(trimethylsilyl)hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern chemical synthesis and pharmaceutical development, the precise understanding of a molecule's physical and chemical characteristics is paramount. This guide provides a comprehensive technical overview of 6-(trimethylsilyl)hexanoic acid, a versatile intermediate whose utility in organic synthesis and materials science is of growing interest. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized resource that offers insights into the practical application and handling of this compound. This document is structured to provide a deep-dive into its physicochemical properties, supported by established scientific principles and experimental data, to empower researchers in their laboratory endeavors.
Molecular Structure and Key Identifiers
6-(trimethylsilyl)hexanoic acid is a nine-carbon carboxylic acid with a terminal trimethylsilyl (TMS) group. This organosilicon compound possesses the chemical formula C₉H₂₀O₂Si and a molecular weight of 188.34 g/mol . The presence of the TMS group significantly influences the molecule's properties compared to its parent compound, hexanoic acid.
| Identifier | Value |
| IUPAC Name | 6-(trimethylsilyl)hexanoic acid |
| CAS Number | 5662-79-3[1] |
| Molecular Formula | C₉H₂₀O₂Si |
| Molecular Weight | 188.34 g/mol [2] |
Physicochemical Properties
The introduction of a trimethylsilyl group at the 6-position of hexanoic acid imparts distinct physical properties. The following table summarizes the key physicochemical data available for 6-(trimethylsilyl)hexanoic acid, with comparative values for the parent compound, hexanoic acid, to provide context.
| Property | 6-(trimethylsilyl)hexanoic acid | Hexanoic Acid (for comparison) |
| Boiling Point | 262.8 °C at 760 mmHg[2][3][4] | 202-203 °C at 760 mmHg[5] |
| Melting Point | Data not available | -3 °C[5] |
| Density | 0.907 g/mL[2][3][4] | 0.927 g/mL at 25 °C |
| Refractive Index | 1.434[4] | ~1.416 |
| Flash Point | 112.7 °C[2][3][4] | 102 °C (open cup)[5] |
Expert Insights: The significant increase in the boiling point of 6-(trimethylsilyl)hexanoic acid compared to hexanoic acid, despite a similar molecular weight, can be attributed to the increased van der Waals forces due to the larger size and surface area of the trimethylsilyl group. The slightly lower density is also consistent with the introduction of the less dense silicon atom and the overall molecular packing.
Solubility Profile
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Water: The solubility in water is expected to be low. While the carboxylic acid group can participate in hydrogen bonding, the long alkyl chain and the hydrophobic TMS group will significantly limit aqueous solubility. Hexanoic acid itself is only slightly soluble in water (approximately 1.0 g/100 mL)[6], and the addition of the TMS group is likely to decrease this further.
-
Organic Solvents: 6-(trimethylsilyl)hexanoic acid is expected to be readily soluble in a wide range of common organic solvents, including ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and aliphatic hydrocarbons (e.g., hexanes). This is due to the nonpolar nature of the majority of the molecule.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 6-(trimethylsilyl)hexanoic acid. While experimentally obtained spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and comparison with related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the trimethylsilyl group and the hexanoic acid backbone.
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-Si(CH₃)₃: A sharp singlet, integrating to 9 protons, is expected at approximately 0 ppm. This is a hallmark of the TMS group.
-
-CH₂-Si-: A triplet adjacent to the TMS group.
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-(CH₂)₃-: A complex multiplet for the three methylene groups in the middle of the chain.
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-CH₂-COOH: A triplet for the methylene group alpha to the carboxylic acid.
-
-COOH: A broad singlet for the acidic proton, the chemical shift of which is highly dependent on the concentration and solvent.
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
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-Si(CH₃)₃: A signal for the methyl carbons of the TMS group.
-
Alkyl Chain Carbons: Several distinct signals for the six carbons of the hexanoic acid chain.
-
C=O: A signal for the carbonyl carbon of the carboxylic acid, typically in the downfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 6-(trimethylsilyl)hexanoic acid will be dominated by the characteristic absorptions of the carboxylic acid group.
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O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[7]
-
C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the alkyl chain and the TMS group.
-
C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[7]
-
Si-C Stretch: Characteristic vibrations for the Si-C bond are expected in the fingerprint region.
Synthesis and Purification
A common synthetic route to 6-(trimethylsilyl)hexanoic acid involves the reaction of a Grignard reagent derived from 6-bromohexanoic acid with a trimethylsilylating agent.
Illustrative Synthesis Workflow
Caption: A general workflow for the synthesis of 6-(trimethylsilyl)hexanoic acid.
Experimental Causality: The protection of the acidic proton of the carboxylic acid group is a critical first step. If left unprotected, the Grignard reagent would be quenched by the acidic proton, preventing the desired reaction with the trimethylsilylating agent. Esterification is a common and effective protection strategy. The subsequent Grignard formation and reaction with trimethylsilyl chloride are standard organometallic procedures. Finally, deprotection via hydrolysis regenerates the carboxylic acid functionality.
Purification Protocol
Purification of the final product is typically achieved through distillation under reduced pressure. This method is effective in separating the desired product from lower-boiling starting materials and higher-boiling side products.
Step-by-Step Distillation Protocol:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.
-
Crude Product: Charge the distillation flask with the crude 6-(trimethylsilyl)hexanoic acid.
-
Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of 262.8 °C at atmospheric pressure[2][3][4] can be used to estimate the boiling point at reduced pressure using a nomograph.
-
Characterization: Confirm the purity of the collected fraction using analytical techniques such as GC-MS and NMR.
Applications in Research and Development
The unique bifunctional nature of 6-(trimethylsilyl)hexanoic acid, possessing both a reactive carboxylic acid and a stable trimethylsilyl group, makes it a valuable building block in several areas:
-
Surface Modification: The carboxylic acid can be used to anchor the molecule to various surfaces, while the TMS group provides a hydrophobic and chemically inert interface.
-
Polymer Chemistry: It can be incorporated into polymer backbones or used as a functional end-capping agent to modify polymer properties.
-
Drug Development: As a linker molecule, it can be used to connect different molecular fragments in the synthesis of complex drug candidates. The defined length and physicochemical properties of the hexanoic acid chain are advantageous in this context.
Safety and Handling
As a Senior Application Scientist, I must emphasize the importance of safe laboratory practices. While a specific safety data sheet (SDS) for 6-(trimethylsilyl)hexanoic acid is not widely available, the known hazards of its parent compound, hexanoic acid, should be considered. Hexanoic acid is known to cause skin irritation and serious eye damage. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling 6-(trimethylsilyl)hexanoic acid. All work should be conducted in a well-ventilated fume hood.
Conclusion
6-(trimethylsilyl)hexanoic acid is a molecule with significant potential in various scientific disciplines. This guide has provided a detailed overview of its known and predicted physicochemical properties, synthesis, and potential applications. While some experimental data, particularly for melting point, solubility, and spectroscopic characterization, remain to be definitively published, the information presented here offers a solid foundation for researchers and developers working with this compound. As with any chemical, a thorough understanding of its properties is the cornerstone of its effective and safe utilization.
References
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